4-Fluoro-2-methylaniline

Catalog No.
S749512
CAS No.
452-71-1
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylaniline

CAS Number

452-71-1

Product Name

4-Fluoro-2-methylaniline

IUPAC Name

4-fluoro-2-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

KMHLGVTVACLEJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)N

Canonical SMILES

CC1=C(C=CC(=C1)F)N

Synthesis of other chemicals:

  • 4-F-2-MA can be used as a starting material for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes []. For instance, it is a precursor in the synthesis of specific Schiff bases, which are important intermediates in the production of various functional molecules.

Research on chemical properties and reactions:

  • Due to the presence of the fluorine and methyl groups, 4-F-2-MA exhibits unique chemical properties compared to other aromatic amines. Scientists study these properties to understand the influence of substituent groups on reactivity and electronic behavior in aromatic systems.

Material science research:

  • -F-2-MA can be used in the development of new materials with specific properties. For example, it has been explored in the synthesis of conductive polymers and ionic liquids.

Biological studies:

  • While the specific biological applications of 4-F-2-MA are limited, some studies have investigated its potential effects on biological systems. However, it is crucial to note that these studies are primarily focused on understanding its potential toxicity and not intended for any therapeutic purposes.
  • Origin:
    Synthesis in a laboratory is the primary source of 4-fluoro-2-methylaniline. There is no known natural occurrence of this compound.
  • Significance in Scientific Research:
    4-Fluoro-2-methylaniline serves as a valuable intermediate in organic synthesis. Its applications include the production of:
    • Pharmaceuticals []
    • Agrochemicals []
    • Fine chemicals []

Molecular Structure Analysis

4-Fluoro-2-methylaniline possesses a core benzene ring structure with a fluorine atom attached to the fourth (para) position and a methyl group attached to the second (ortho) position relative to the amine group (NH2) []. This structure grants the molecule some key features:

  • Aromatic character: The presence of the benzene ring imbues the molecule with aromatic properties, making it stable and relatively unreactive.
  • Polar functional groups: The amine group (NH2) introduces polarity to the molecule, allowing it to participate in hydrogen bonding and interact with other polar molecules.
  • Electron-withdrawing and donating substituents: The fluorine atom is a mild electron-withdrawing group, slightly reducing the electron density on the ring. Conversely, the methyl group is a weak electron-donating group, slightly increasing the electron density around the attachment point.

Chemical Reactions Analysis

Synthesis of 4-fluoro-2-methylaniline can be achieved through various methods, including:

  • Reductive amination: This method involves reacting a fluoro-nitrotoluene precursor with a reducing agent and ammonia [].

The compound can undergo further reactions due to the presence of the amine group. Some examples include:

  • Electrophilic aromatic substitution: The aromatic ring can react with electrophiles, such as diazonium salts, to form new substituted aromatic compounds [].
  • Acylation: The amine group can react with acylating agents (e.g., acid chlorides) to form amides [].

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Expected to be slightly soluble in organic solvents like dichloromethane, ethanol, and acetone, and insoluble in water due to the nonpolar nature of the aromatic ring and the polar nature of the amine group [].
  • Stability: The aromatic ring and amine group contribute to the overall stability of the molecule. However, the presence of the fluorine atom might make it slightly more susceptible to nucleophilic aromatic substitution compared to unhalogenated aniline derivatives.
  • Toxicity: Limited data available on the specific toxicity of 4-fluoro-2-methylaniline. However, as an aromatic amine, it is advisable to handle it with caution due to potential harmful effects.
  • Flammability: Expected to be flammable based on the presence of the aromatic ring and the amine group.
  • Reactivity: Can react with strong oxidizing agents and acids.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 4-fluoro-2-methylaniline.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.

XLogP3

1.4

Melting Point

14.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

452-71-1

Wikipedia

4-Fluoro-2-methylaniline

General Manufacturing Information

Benzenamine, 4-fluoro-2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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